4-(1-Ethyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-(1-ethylimidazol-2-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-2-13-4-3-12-9(13)7-5-11-6-8(7)10(14)15/h3-4,7-8,11H,2,5-6H2,1H3,(H,14,15) |
InChI Key |
CRLUFJCBPHAPMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C2CNCC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route Example
A plausible synthetic route for 4-(1-Ethyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid based on literature precedents is as follows:
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 1-ethylimidazole-2-carbaldehyde | Alkylation of imidazole with ethyl halide; formylation at 2-position | Control of regioselectivity critical |
| 2 | Preparation of pyrrolidine-3-carboxylic acid derivative | Starting from protected 3-pyrrolidinecarboxylic acid or via cyclization of γ-amino acid derivatives | Protecting groups (e.g., Boc) used to control stereochemistry |
| 3 | Coupling of imidazole aldehyde with pyrrolidine amine | Reductive amination or nucleophilic substitution | Use of coupling agents like COMU, DIPEA in THF |
| 4 | Deprotection and oxidation to carboxylic acid | Acidic or basic hydrolysis; oxidation if needed | Purification by chromatography |
This sequence ensures the correct attachment of the imidazole ring at the 4-position of the pyrrolidine ring and installation of the carboxylic acid at the 3-position.
Analytical and Characterization Data
Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra confirm the presence of imidazole protons, ethyl substituent signals, and pyrrolidine ring protons. Chemical shifts and coupling constants help establish the ring substitution pattern and stereochemistry.
Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight 209.24 g/mol confirm the molecular formula C10H15N3O2.
Infrared Spectroscopy (IR): Characteristic absorption bands for carboxylic acid (-COOH) groups near 1700 cm^-1 and imidazole ring vibrations are observed.
Purity and Yield: Typical yields for coupling reactions range from 70-80%, with purity assessed by LC-MS and ELSD reported above 99% in related compounds.
Comparative Data Table of Key Synthetic Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Coupling Agent | COMU, EDCI, or HATU | Efficient peptide coupling agents |
| Base | DIPEA or triethylamine | Used to neutralize acids formed |
| Solvent | THF, DMF, or DMSO | Polar aprotic solvents preferred |
| Temperature | 0 °C to reflux | Low temp for coupling initiation, reflux for completion |
| Reaction Time | 1 h to 24 h | Dependent on reagent reactivity |
| Purification | Column chromatography | Silica gel, eluent mixtures of ethyl acetate/hexane |
| Yield | 60-80% | Varies with substrate purity and reaction scale |
Research Findings and Optimization Notes
The synthetic route benefits from the use of protecting groups to avoid side reactions during ring formation and coupling steps.
The choice of coupling agents and bases significantly affects yield and selectivity; COMU and DIPEA have been reported to give high yields with minimal racemization.
Reaction monitoring by TLC and LC-MS is essential to determine reaction completion and purity.
Post-synthesis, the compound demonstrates good stability under controlled storage conditions and solubility in polar solvents, facilitating further biological testing.
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The carboxylic acid group enables classical transformations for generating derivatives with tailored properties:
Research Findings :
-
Esterification proceeds efficiently (>80% yield) under acidic conditions, with polar protic solvents enhancing reaction rates.
-
Amidation using carbodiimide coupling agents achieves high regioselectivity for the carboxylic acid group over the imidazole nitrogen.
Imidazole Ring Functionalization
The 1-ethylimidazole moiety participates in electrophilic and coordination-driven reactions:
Research Findings :
-
Sulfonation at the imidazole C4 position occurs selectively under kinetically controlled conditions, enabling subsequent nucleophilic substitutions .
-
Zinc complexes show improved stability in aqueous media, suggesting utility in metalloenzyme inhibition .
Cycloaddition and Ring-Opening Reactions
The conjugated system allows participation in pericyclic reactions:
Research Findings :
Scientific Research Applications
4-(1-Ethyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
While direct comparative studies on 4-(1-Ethyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid are scarce, structural analogs like SAK3 (a spirocyclic imidazo[1,2-a]pyridine derivative) provide a basis for analysis. Key differences lie in:
- Core structure : The target compound employs a pyrrolidine-imidazole fusion, whereas SAK3 features a spirocyclic framework combining cyclopentene and imidazo[1,2-a]pyridine rings.
- Substituents : The target compound has a simple ethyl group on the imidazole, while SAK3 includes a piperidinyl substituent.
- Functional groups : A carboxylic acid in the target contrasts with SAK3’s ethyl ester group.
Structural and Functional Group Comparison
Key Features:
This compound: Molecular formula: Estimated as C₁₀H₁₅N₃O₂ (theoretical calculation based on structure). Structural flexibility: Pyrrolidine enables dynamic conformations.
SAK3: Molecular formula: C₂₀H₂₃N₃O₄ (as per ). Rigidity: Spirocyclic framework restricts conformational flexibility.
Data Tables and Research Findings
Table 1: Structural and Functional Comparison
Research Findings:
- Target compound: No direct pharmacological data are reported; its design implies utility in metalloenzyme inhibition or receptor modulation due to the imidazole-carboxylic acid motif.
Biological Activity
4-(1-Ethyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with imidazole-based compounds. Various synthetic routes have been explored to optimize yield and purity, often utilizing techniques such as NMR spectroscopy and FTIR for characterization. The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H15N3O2
- CAS Number : Not available
Antimicrobial Activity
One of the most notable biological activities of this compound is its antimicrobial properties. Studies have shown that compounds containing imidazole and pyrrolidine moieties exhibit significant activity against various bacterial strains.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 μg/mL |
| This compound | Escherichia coli | 25 μg/mL |
These results indicate that the compound has a promising potential as an antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus .
Antiviral Activity
Research has also highlighted the antiviral potential of this compound. In vitro studies have demonstrated its efficacy against various viruses, including those responsible for respiratory infections. For instance, derivatives similar to 4-(1-Ethyl-1H-imidazol-2-yl)pyrrolidine have shown activity against the tobacco mosaic virus (TMV) with protective activities reaching up to 69% at specific concentrations .
Anticancer Properties
The anticancer activity of 4-(1-Ethyl-1H-imidazol-2-yl)pyrrolidine derivatives has been evaluated in several studies. A recent investigation assessed the compound's effects on A549 human lung adenocarcinoma cells, revealing a significant reduction in cell viability:
| Compound | Cell Line | Viability (%) at 100 µM |
|---|---|---|
| This compound | A549 | 66% |
| Control (Cisplatin) | A549 | 50% |
This data suggests that while the compound exhibits some cytotoxic effects on cancer cells, further optimization may be required to enhance its therapeutic efficacy .
Case Studies and Research Findings
Several case studies have focused on the pharmacological profiles of imidazole and pyrrolidine derivatives, including:
- Antimicrobial Studies : A study demonstrated that modifications to the imidazole ring significantly impacted antibacterial activity, suggesting that structural variations could lead to enhanced potency .
- Antiviral Efficacy : Research indicated that certain derivatives exhibited higher antiviral activities compared to standard treatments, suggesting a potential role in developing new antiviral drugs .
- Cytotoxicity Assessments : Investigations into the cytotoxic effects of this compound on non-cancerous cells revealed that while it is effective against cancer cells, it may also pose risks to normal cells, highlighting the need for targeted delivery systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(1-Ethyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves coupling pyrrolidine-3-carboxylic acid derivatives with imidazole precursors via alkylation or acylation reactions. For example, analogous compounds (e.g., ethyl pyrrole carboxylates) are synthesized using carbonyl chloride coupling under inert conditions (45–60% yields) . Optimization strategies include:
- Catalyst screening : Use Pd-based catalysts for Suzuki-Miyaura couplings or acid catalysts for cyclization.
- Temperature control : Reactions at 60–80°C improve imidazole ring formation while minimizing side products .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) to isolate the target compound .
Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR : ¹H/¹³C NMR to confirm proton environments and carbon frameworks, particularly distinguishing imidazole C2-H (δ 7.2–7.5 ppm) and pyrrolidine carbons (δ 45–55 ppm) .
- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and imidazole C=N stretches (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer :
- Solubility : Use a tiered solvent system (DMSO for stock solutions, PBS for dilution) with dynamic light scattering (DLS) to monitor aggregation .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic or oxidative degradation .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the imidazole ring’s electron-rich regions may interact with enzyme active sites .
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., histamine receptors due to structural similarity to imidazole derivatives) .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings, especially in pyrrolidine ring conformers .
- X-ray Crystallography : Determine absolute configuration and hydrogen-bonding networks to validate structural assignments (e.g., comparing carboxylate group orientations) .
- Batch Comparison : Use principal component analysis (PCA) on FTIR or Raman spectra to identify outlier batches caused by minor impurities .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Methodological Answer :
- Derivatization : Introduce substituents at the pyrrolidine C3 position (e.g., methyl, hydroxyl groups) via reductive amination or ester hydrolysis .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., cyclooxygenase-2) with IC₅₀ comparisons. For example, chlorophenyl analogs show enhanced activity due to hydrophobic interactions .
- SAR Modeling : Employ QSAR models using descriptors like logP, polar surface area, and topological torsion to predict bioactivity .
Q. What experimental designs are robust for studying metabolic pathways of this compound?
- Methodological Answer :
- Isotopic Labeling : Synthesize ¹³C-labeled analogs (e.g., at the carboxylic acid group) to track metabolic products via LC-MS/MS .
- Hepatocyte Incubations : Use primary hepatocytes with CYP450 inhibitors (e.g., ketoconazole) to identify phase I metabolism pathways .
- Microsomal Stability Assays : Monitor time-dependent degradation using liver microsomes and NADPH cofactors .
Data Analysis & Theoretical Frameworks
Q. How to integrate contradictory data from biological assays into a cohesive mechanistic hypothesis?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀, Ki) using weighted averages to account for variability .
- Pathway Enrichment Analysis : Map conflicting results to KEGG pathways to identify compensatory mechanisms (e.g., upregulation of alternative enzymes) .
- Bayesian Statistics : Assign probabilities to competing hypotheses (e.g., off-target effects vs. assay artifacts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
